Glyconiazide
Overview
Description
Glyconiazide is a compound with the molecular formula C₁₂H₁₃N₃O₆ and a molecular weight of 295.25 g/mol . It is known for its antibacterial properties, particularly as a tuberculostatic agent . The compound is also referred to by several other names, including D-glucuronolactone isonicotinoylhydrazone and isonicotinic acid hydrazide hydrazone with glucuronic acid lactone .
Preparation Methods
Glyconiazide can be synthesized by heating isonicotinic acid hydrazide with D-glucuronolactone in methanol . This reaction typically yields this compound in the form of plates and rods from methanol or needles from absolute ethanol. The compound is freely soluble in water but practically insoluble in cold alcohol .
Chemical Reactions Analysis
Glyconiazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glyconiazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: The compound is explored for its potential therapeutic applications, especially in treating bacterial infections.
Industry: this compound is used in the production of antibacterial agents and other related products.
Mechanism of Action
The mechanism of action of glyconiazide involves its interaction with bacterial cells. It targets specific molecular pathways, inhibiting the growth and proliferation of bacteria. The exact molecular targets and pathways involved in its antibacterial activity are still under investigation.
Comparison with Similar Compounds
Glyconiazide can be compared with other similar compounds, such as:
Isoniazid: Both compounds are used as antibacterial agents, particularly against tuberculosis. this compound has a different molecular structure and may exhibit unique properties.
Rifampicin: Another antibacterial agent used in tuberculosis treatment. This compound and rifampicin have different mechanisms of action and chemical structures.
Ethambutol: Similar to this compound, ethambutol is used in the treatment of tuberculosis but has a distinct chemical structure and mode of action.
Properties
IUPAC Name |
N-[(E)-[(2S)-2-[(2R,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyethylidene]amino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRCAASZBMWIDA-QFPUCQTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3691-74-5 | |
Record name | Glyconiazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucurono-1,4-lactone isonicotinoylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCONIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D71I145DMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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